N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its applications in various chemical reactions, particularly in the field of peptide synthesis. This compound is characterized by its unique structure, which includes a triazine ring and an oxazole ring, making it a valuable reagent in organic chemistry.
Mechanism of Action
Target of Action
The primary target of the compound N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is carboxylic acids and amines . This compound acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines .
Mode of Action
This compound interacts with its targets by first reacting with the carboxylic acid to form an active ester . This ester is highly reactive and can undergo a nucleophilic attack by an amine, leading to the formation of the corresponding amide .
Biochemical Pathways
The biochemical pathway affected by this compound is the amide formation pathway . The downstream effects include the synthesis of peptides, as amide bonds are fundamental to the structure of proteins .
Pharmacokinetics
It is known that the by-product of the reaction with this compound is highly water-soluble , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular effect of this compound’s action is the formation of amide bonds . On a cellular level, this can lead to the synthesis of proteins, given that proteins are made up of amino acids linked by amide bonds .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water. This compound is known to mediate amidation reactions in both alcohol and aqueous solutions . Therefore, the solvent used can impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the activation of carboxylic acids for amide synthesis. This compound interacts with enzymes and proteins involved in these reactions, such as carboxyl polysaccharides and hyaluronic acid . The nature of these interactions involves the formation of highly reactive esters, which can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This mechanism is essential for the efficient synthesis of amides and other carboxylic derivatives.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by enhancing the cross-linking of carboxymethyl cellulose (CMC) films, which improves moisture uptake, water vapor permeability, and oil resistance . Additionally, it has been shown to affect cell signaling pathways and gene expression by facilitating the formation of amide bonds in proteins and other biomolecules . These effects are crucial for understanding the compound’s role in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of carboxylic acids to form reactive esters. This process releases a molecule of N-methylmorpholinium (NMM), which then undergoes nucleophilic attack by amines, alcohols, or other nucleophiles . The resulting carboxylic derivatives are essential for various biochemical reactions, including enzyme inhibition or activation and changes in gene expression . This mechanism highlights the compound’s importance in facilitating complex biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is highly reactive and can degrade within 48 hours, forming 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) and N-methylmorpholinium chloride . These degradation products can impact cellular processes and must be considered when using the compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including cell cycle disruption and increased toxicity . These dosage-dependent effects are crucial for determining the compound’s safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carboxylic acid metabolism. The compound interacts with enzymes such as cytochrome P450, which catalyzes the hydroxylation and oxidation of carboxylic acids . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in regulating biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is crucial for the compound’s effectiveness in biochemical reactions and its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions generally require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of advanced reactors and purification techniques ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes several types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Amide Coupling: It is commonly used in amide coupling reactions, particularly in peptide synthesis.
Common Reagents and Conditions
The common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions typically occur in solvents such as tetrahydrofuran (THF) or other suitable organic solvents. The conditions often involve controlled temperatures and the presence of catalysts or activating agents to enhance the reaction efficiency.
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Peptide Synthesis: It is extensively used as a coupling reagent in peptide synthesis due to its efficiency in forming amide bonds.
Organic Synthesis: It serves as a versatile reagent in the synthesis of various organic compounds, including esters and anhydrides.
Biological Research: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industrial Applications: It is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its role in facilitating key chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the compound.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in similar applications.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its dual functionality, combining the reactivity of the triazine ring with the stability of the oxazole ring. This makes it a highly efficient reagent for various chemical transformations, particularly in peptide synthesis and other organic reactions.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-6-9(7(2)21-17-6)10(18)13-5-8-14-11(19-3)16-12(15-8)20-4/h5H2,1-4H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMIYUFSYSPMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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